molecular formula C6H6CaO4 B1594391 Calcium acrylate CAS No. 6292-01-9

Calcium acrylate

Cat. No.: B1594391
CAS No.: 6292-01-9
M. Wt: 182.19 g/mol
InChI Key: TXTCTCUXLQYGLA-UHFFFAOYSA-L
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Description

Calcium acrylate is a chemical compound formed by the reaction of calcium ions with acrylic acid. It is a salt of acrylic acid and calcium, and it is commonly used in various industrial applications due to its unique properties. This compound is known for its ability to form polymers, which makes it useful in the production of various materials, including coatings, adhesives, and sealants.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium acrylate can be synthesized through the reaction of calcium carbonate with acrylic acid. The reaction typically involves the following steps:

    Reaction: Calcium carbonate is reacted with acrylic acid in an aqueous solution. This reaction produces this compound and carbon dioxide gas. [ \text{CaCO}_3 + 2\text{CH}_2=\text{CHCOOH} \rightarrow \text{Ca(CH}_2=\text{CHCOO)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

    Polymerization: The resulting this compound can undergo polymerization in the presence of an initiator, such as ammonium persulfate, to form a polymer.

Industrial Production Methods: In industrial settings, this compound is often produced using continuous flow processes. These processes involve the reaction of acrylic acid with calcium carbonate in a controlled environment to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Calcium acrylate undergoes various chemical reactions, including:

    Polymerization: this compound can polymerize to form polyacrylate, which is used in various applications such as superabsorbent polymers.

    Crosslinking: It can undergo crosslinking reactions to form three-dimensional polymer networks, which are useful in the production of hydrogels and other materials.

Common Reagents and Conditions:

    Initiators: Ammonium persulfate is commonly used as an initiator for the polymerization of this compound.

    Crosslinking Agents: N,N’-methylene bisacrylamide is often used as a crosslinking agent to form hydrogels.

Major Products Formed:

    Polyacrylate: A polymer formed from the polymerization of this compound.

    Hydrogels: Crosslinked polymer networks formed from this compound and crosslinking agents.

Scientific Research Applications

Calcium acrylate has a wide range of applications in scientific research, including:

    Biology: this compound-based hydrogels are used in tissue engineering and regenerative medicine due to their biocompatibility and ability to mimic the extracellular matrix.

    Medicine: It is used in the development of drug delivery systems, where the polymer matrix can control the release of therapeutic agents.

    Industry: this compound is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.

Mechanism of Action

The mechanism of action of calcium acrylate involves its ability to form polymers and crosslinked networks. The calcium ions interact with the carboxylate groups of the acrylic acid, leading to the formation of a stable polymer matrix. This matrix can encapsulate various substances, making it useful in applications such as drug delivery and tissue engineering. The molecular targets and pathways involved include the interaction of calcium ions with carboxylate groups and the subsequent polymerization and crosslinking reactions.

Comparison with Similar Compounds

Calcium acrylate can be compared with other similar compounds, such as:

    Sodium acrylate: Similar to this compound, sodium acrylate is a salt of acrylic acid and sodium. It is also used in the production of superabsorbent polymers.

    Potassium acrylate: Another salt of acrylic acid, potassium acrylate is used in similar applications as this compound but has different solubility and reactivity properties.

    Magnesium acrylate: This compound is used in similar applications but has different mechanical properties and reactivity compared to this compound.

Uniqueness of this compound: this compound is unique due to its ability to form stable polymer networks and its excellent adhesion properties. It is also biocompatible, making it suitable for biomedical applications.

Properties

IUPAC Name

calcium;prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H4O2.Ca/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTCTCUXLQYGLA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)[O-].C=CC(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6CaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79-10-7 (Parent)
Record name 2-Propenoic acid, calcium salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5064203
Record name Calcium diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5064203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, calcium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

6292-01-9
Record name 2-Propenoic acid, calcium salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, calcium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5064203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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